molecular formula C7H8N2O3 B11916146 Methyl 5-((hydroxyimino)methyl)-1H-pyrrole-2-carboxylate

Methyl 5-((hydroxyimino)methyl)-1H-pyrrole-2-carboxylate

Cat. No.: B11916146
M. Wt: 168.15 g/mol
InChI Key: JIZIJBSUNJFZOM-YWEYNIOJSA-N
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Description

Methyl 5-((hydroxyimino)methyl)-1H-pyrrole-2-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with a hydroxyimino group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((hydroxyimino)methyl)-1H-pyrrole-2-carboxylate typically involves the condensation of pyrrole-2-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include refluxing the mixture in methanol for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((hydroxyimino)methyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-((hydroxyimino)methyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-((hydroxyimino)methyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-((hydroxyimino)methyl)-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both the hydroxyimino and ester groups allows for a diverse range of chemical modifications and applications .

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

methyl 5-[(Z)-hydroxyiminomethyl]-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C7H8N2O3/c1-12-7(10)6-3-2-5(9-6)4-8-11/h2-4,9,11H,1H3/b8-4-

InChI Key

JIZIJBSUNJFZOM-YWEYNIOJSA-N

Isomeric SMILES

COC(=O)C1=CC=C(N1)/C=N\O

Canonical SMILES

COC(=O)C1=CC=C(N1)C=NO

Origin of Product

United States

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